molecular formula C5H4ClN5 B12070342 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Katalognummer: B12070342
Molekulargewicht: 169.57 g/mol
InChI-Schlüssel: QPFRLMMUUNNRHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 5-position and an amino group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine involves the reaction of 5-chloro-1,2,4-triazole with 2-aminopyrimidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to promote the formation of the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted synthesis. This method is advantageous due to its efficiency and reduced reaction times. The process involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition and condensation to yield the target compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it affects signaling pathways such as the ERK pathway, leading to reduced cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is unique due to its specific substitution pattern and its ability to inhibit CDK2 selectively. This selectivity makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C5H4ClN5

Molekulargewicht

169.57 g/mol

IUPAC-Name

5-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

InChI

InChI=1S/C5H4ClN5/c6-4-8-2-1-3-9-5(7)10-11(3)4/h1-2H,(H2,7,10)

InChI-Schlüssel

QPFRLMMUUNNRHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N2C1=NC(=N2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.